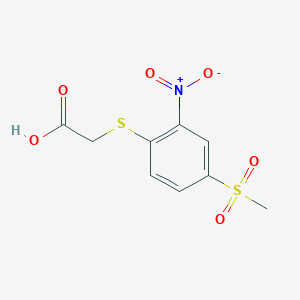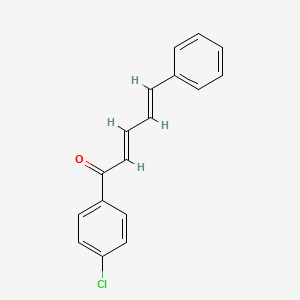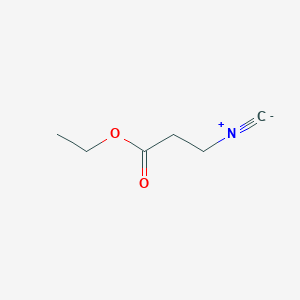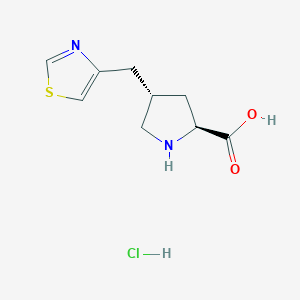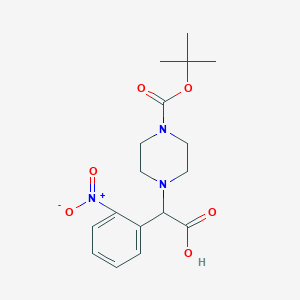
2,3,5,6-Tetramethylpyridine-4-carboxamide
Vue d'ensemble
Description
2,3,5,6-Tetramethylpyridine-4-carboxamide (TMPC) is a heterocyclic organic compound that has been widely used in scientific research. It is a pyridine derivative with four methyl groups attached to the nitrogen atom and a carboxamide group attached to the carbon atom. TMPC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethylpyridine-4-carboxamide is not fully understood. However, it is believed to act as a Lewis base, donating electrons to metal ions in catalytic reactions. This compound has also been found to stabilize transition states in some reactions, leading to increased reaction rates.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent. This compound has also been found to have antioxidant properties, protecting cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5,6-Tetramethylpyridine-4-carboxamide has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and has a long shelf life. This compound is also relatively inexpensive compared to other reagents used in similar reactions. However, this compound has some limitations as well. It is highly toxic and should be handled with care. This compound is also sensitive to air and moisture, and therefore, should be stored in a dry and air-tight container.
Orientations Futures
2,3,5,6-Tetramethylpyridine-4-carboxamide has several potential future directions for research. It can be used as a potential drug candidate for various diseases, including cancer, inflammation, and microbial infections. This compound can also be used as a ligand in the preparation of metal complexes for catalytic reactions. Furthermore, this compound can be modified to improve its properties, such as increasing its solubility and reducing its toxicity.
Conclusion:
In conclusion, this compound is a valuable tool for researchers in various fields. Its synthesis method is relatively simple, and it has several advantages as a reagent in lab experiments. This compound has various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Future research on this compound can lead to the discovery of new drugs and catalytic reactions.
Applications De Recherche Scientifique
2,3,5,6-Tetramethylpyridine-4-carboxamide has been extensively used in scientific research as a reagent in various chemical reactions. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound has also been used as a ligand in the preparation of metal complexes for catalytic reactions.
Propriétés
IUPAC Name |
2,3,5,6-tetramethylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-5-7(3)12-8(4)6(2)9(5)10(11)13/h1-4H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZFZRVPCGKGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C(=O)N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376263 | |
| Record name | 2,3,5,6-tetramethylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215032-19-2 | |
| Record name | 2,3,5,6-tetramethylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



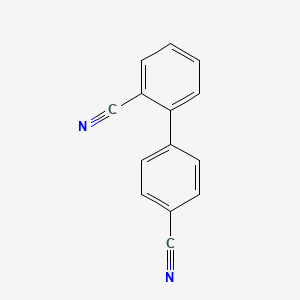

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine](/img/structure/B1608154.png)
![4-{[(4-Methoxy-benzoyl)-(4-methyl-benzyl)-amino]-methyl}-3-nitro-benzoic acid](/img/structure/B1608155.png)
